6-(Benzylthio)nicotinaldehyde
Description
Contextualization within Pyridine (B92270) and Nicotinaldehyde Chemistry
6-(Benzylthio)nicotinaldehyde is a derivative of both pyridine and nicotinaldehyde (pyridine-3-carbaldehyde). The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom, a structural motif present in numerous FDA-approved drugs and bioactive compounds. ijper.org Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in drug discovery. researchgate.netnih.gov
Nicotinaldehyde, one of the three isomeric pyridinaldehydes, features a formyl (aldehyde) group at the 3-position of the pyridine ring. nih.gov This aldehyde functionality is highly reactive and serves as a key synthetic handle for the construction of more complex molecular architectures through reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions like the Suzuki coupling. nih.govresearchgate.net The chemistry of nicotinaldehyde and its derivatives is well-established, with applications ranging from the synthesis of agrochemicals to precursors for NAD biosynthesis. gccpo.org
The specific substitution pattern of this compound, with a benzylthio group at the 6-position and an aldehyde at the 3-position, introduces a unique electronic and steric environment to the pyridine core, influencing its reactivity and potential biological interactions.
Review of Related Sulfur-Containing Heterocyclic Compounds in Academic Literature
Sulfur-containing heterocyclic compounds are a significant class of molecules with diverse applications, particularly in medicinal chemistry. nih.gov The introduction of a sulfur atom into a heterocyclic ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, and its ability to interact with biological targets. nih.gov The academic literature is replete with examples of sulfur-containing heterocycles exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govusp.br
For instance, compounds containing a thiazole (B1198619) ring, a five-membered sulfur and nitrogen-containing heterocycle, are widely studied. mdpi.com Similarly, pyrimidine (B1678525) derivatives bearing sulfur-containing substituents have been extensively investigated. A series of 2-arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones were synthesized and evaluated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov This highlights the critical role that the thioether linkage and the nature of the appended group play in determining biological efficacy. The synthesis of these compounds often involves the reaction of a thiourea (B124793) derivative followed by alkylation with an appropriate halide. nih.gov
Furthermore, research into 1,2,4-triazole-pyridine hybrids has demonstrated that benzylthio-substituted derivatives possess notable antimicrobial activity. mdpi.comgoogle.com Specifically, derivatives such as 3-(5-(2-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine have shown efficacy against both Gram-positive and Gram-negative bacteria. google.com These studies underscore the value of the benzylthio group in concert with nitrogen-containing heterocyclic systems for developing new therapeutic agents.
Significance of the Benzylthio Moiety in Organic Synthesis and Medicinal Chemistry Scaffolds
The benzylthio group (-S-CH₂-Ph) is a valuable functional group in both organic synthesis and medicinal chemistry. In synthesis, it is often introduced via nucleophilic substitution of a halide or other leaving group with benzyl (B1604629) mercaptan or its corresponding thiolate. A patent describes the synthesis of 2-(benzylthio)-5-bromopyridine, a potential precursor for more complex molecules. nih.gov The benzylthio group itself can be further modified; for example, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, creating new analogues with different electronic and steric properties.
In medicinal chemistry, the benzylthio moiety is incorporated into molecular scaffolds to enhance biological activity. Structure-activity relationship (SAR) studies on various heterocyclic cores have shown that modifications to the benzylthio group can significantly impact potency. For example, in a series of 4-amino-2-(benzylthio)-6-chloropyrimidine (B1217524) derivatives, alterations to the benzyl ring were found to modulate anticancer activity. The benzylthio group can contribute to the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. Furthermore, the sulfur atom can act as a hydrogen bond acceptor, influencing how a molecule binds to its biological target. nih.gov The presence of a benzylthio group has been noted in compounds designed as inhibitors for various enzymes, such as the fractalkine receptor (CX3CR1). sigmaaldrich.com
Research Gaps and Future Directions in this compound Studies
Despite the clear importance of the constituent moieties of this compound, a dedicated body of research on this specific compound is notably scarce in the public domain. Its basic properties are listed in chemical supplier catalogs, but in-depth studies on its synthesis, reactivity, and potential applications are lacking. synthonix.comsmolecule.com This scarcity itself defines the primary research gap.
Future research should logically begin with the development and optimization of a robust synthetic route to this compound. While a general approach might be inferred from the synthesis of related compounds like 6-(benzyloxy)nicotinaldehyde, which involves the reaction of 2-benzyloxy-5-bromo-pyridine with an organolithium reagent and DMF, a specific procedure for the sulfur analogue needs to be established and documented.
Once synthesized, a thorough characterization of its physicochemical and spectroscopic properties would be essential. Following this, the reactivity of the aldehyde group could be explored through various chemical transformations to create a library of novel derivatives. mdpi.com
A significant area for future investigation is the biological evaluation of this compound and its derivatives. Given the known activities of related sulfur-containing pyridines and benzylthio compounds, it would be pertinent to screen them for potential antimicrobial, anticancer, or enzyme inhibitory activities. nih.govnih.gov Computational studies, including molecular docking, could be employed to predict potential biological targets and guide the design of new analogues. nih.govresearchgate.net Such studies on related nicotinaldehyde derivatives have explored their electronic properties and potential as inhibitors of various enzymes.
In essence, this compound represents an unexplored chemical entity with significant potential, lying at the intersection of several important areas of heterocyclic and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-benzylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ZZSHBOMGVOQGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 6 Benzylthio Nicotinaldehyde and Its Congeners
Direct Synthesis Approaches to 6-(Benzylthio)nicotinaldehyde
Direct synthetic routes to this compound primarily involve two logical pathways: the introduction of the benzylthio group onto a pre-functionalized nicotinaldehyde core, or the formation of the aldehyde on a pyridine (B92270) ring already bearing the 6-benzylthio substituent.
A prevalent strategy for forming aryl and alkyl thioethers on heterocyclic rings is through nucleophilic aromatic substitution (SNAr). This approach is particularly effective when a suitable leaving group, such as a halogen, is present at the target position on the pyridine ring. For the synthesis of this compound, a common precursor is a 6-halonicotinaldehyde, such as 6-bromonicotinaldehyde nih.gov.
The reaction involves the displacement of the halide by a sulfur nucleophile, typically generated from benzyl (B1604629) mercaptan (also known as phenylmethanethiol) wikipedia.orgnih.gov. The nucleophilicity of the sulfur can be enhanced by using a base to deprotonate the thiol, forming the more reactive thiolate anion. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride.
A general representation of this thiolation reaction is depicted below:
Scheme 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
A 6-halonicotinaldehyde (where X is a halogen such as Br or Cl) reacts with benzyl mercaptan in the presence of a base to yield this compound.
The efficiency of this reaction is influenced by the nature of the halogen, with bromine and chlorine being effective leaving groups. The choice of solvent and reaction temperature also plays a critical role in optimizing the yield and minimizing side reactions.
| Starting Material | Reagent | Base | Solvent | Product |
| 6-Bromonicotinaldehyde | Benzyl mercaptan | K₂CO₃ | DMF | This compound |
| 6-Chloronicotinaldehyde | Benzyl mercaptan | NaH | THF | This compound |
This interactive table presents plausible reaction conditions for the synthesis of this compound based on common organic synthesis practices.
An alternative synthetic pathway involves the introduction of the aldehyde group at the 3-position of a pyridine ring that already contains the 6-benzylthio substituent. This can be achieved through several established methods for aldehyde synthesis.
One common strategy is the oxidation of a corresponding alcohol. If 6-(benzylthio)pyridin-3-yl)methanol is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane.
Another approach is the reduction of a carboxylic acid derivative, such as an ester or an amide. For instance, a nicotinic acid morpholinamide derivative can be reduced to the corresponding nicotinaldehyde google.com. This method offers a pathway to the aldehyde under controlled reductive conditions that avoid over-reduction to the alcohol google.com.
Formylation reactions, such as the Vilsmeier-Haack reaction, can also be employed to introduce an aldehyde group onto activated aromatic and heterocyclic rings researchgate.net. This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), to directly formylate the pyridine ring researchgate.net. The regioselectivity of this reaction would be crucial and may be influenced by the directing effects of the existing benzylthio substituent.
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships in various chemical and biological contexts. These modifications can be made to the benzylthio group, the pyridine nucleus, or the aldehyde functionality.
The benzylthio moiety can be readily modified by employing different thiols in the nucleophilic aromatic substitution reaction described in section 2.1.1. A variety of substituted benzyl mercaptans or other aryl and alkyl thiols can be used to generate a library of analogs with diverse electronic and steric properties.
| 6-Halonicotinaldehyde | Thiol Reagent | Product |
| 6-Chloronicotinaldehyde | 4-Methoxybenzyl mercaptan | 6-((4-Methoxybenzyl)thio)nicotinaldehyde |
| 6-Bromonicotinaldehyde | Thiophenol | 6-(Phenylthio)nicotinaldehyde |
| 6-Chloronicotinaldehyde | Ethanethiol | 6-(Ethylthio)nicotinaldehyde |
This interactive table illustrates the synthesis of various analogs by modifying the thiol reagent.
Furthermore, the sulfur atom itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the substituent.
Modifications to the pyridine ring can be achieved by starting with appropriately substituted nicotinaldehyde precursors. For instance, introducing substituents at the 2-, 4-, or 5-positions of the pyridine ring can be accomplished by using starting materials that already contain these groups. Various synthetic methods are available for the preparation of substituted pyridines organic-chemistry.orgmdpi.com.
Cross-coupling reactions, such as the Suzuki or Negishi couplings, on a halogenated this compound could also be employed to introduce new carbon-carbon bonds at other positions on the pyridine ring.
The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, providing access to a large number of derivatives.
Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: Reaction of the aldehyde with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields an amine derivative.
Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide.
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For example, reaction with hydroxylamine produces an oxime, while reaction with a hydrazine yields a hydrazone. It can also be a reactant in the synthesis of other heterocyclic rings niscpr.res.in.
These transformations allow for the introduction of a wide range of functional groups and structural motifs, significantly expanding the chemical space accessible from the this compound scaffold.
Functionalization and Transformations of the Aldehyde Group
Imine and Schiff Base Formation through Condensation Reactions
The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental and widely utilized transformation in organic synthesis. This condensation reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the carbon-nitrogen double bond introduces a key structural motif present in many biologically active molecules and versatile synthetic intermediates.
For this compound, condensation with various primary amines can be expected to proceed under standard conditions, such as refluxing in a suitable solvent (e.g., ethanol, methanol, or toluene), often with acid catalysis to facilitate the dehydration step. The general reaction is depicted below:
Figure 1: General scheme for imine formation from this compound.
A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The electronic and steric properties of the amine can influence the reaction rate and the stability of the resulting imine.
| Amine Reactant | Product | Reaction Conditions | Expected Observations |
| Aniline | N-(6-(benzylthio)pyridin-3-ylmethylene)aniline | Ethanol, reflux, catalytic acetic acid | Formation of a crystalline solid, change in color. |
| Benzylamine | 1-phenyl-N-( (6-(benzylthio)pyridin-3-yl)methylene)methanamine | Toluene (B28343), Dean-Stark trap, reflux | Removal of water, progress monitored by TLC. |
| 2-Aminoethanol | 2-(((6-(benzylthio)pyridin-3-yl)methylene)amino)ethan-1-ol | Methanol, room temperature | Facile reaction due to the nucleophilicity of the amine. |
This table presents illustrative examples of potential imine formation reactions with this compound based on general knowledge of Schiff base synthesis. Specific experimental data for these exact reactions may not be publicly available.
The resulting Schiff bases are valuable intermediates for further synthetic transformations. For instance, the imine double bond can be reduced to form secondary amines, or it can participate in cycloaddition reactions to construct heterocyclic systems.
Reduction Pathways of the Aldehyde
The aldehyde group of this compound can be readily reduced to a primary alcohol, (6-(benzylthio)pyridin-3-yl)methanol. This transformation is a common and important reaction in organic synthesis, as the resulting alcohol can serve as a precursor for ethers, esters, and other functional groups.
Several reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) being a mild and selective choice that is compatible with the thioether and pyridine functionalities. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.
Figure 2: Reduction of this compound to (6-(benzylthio)pyridin-3-yl)methanol.
More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, but these are less chemoselective and may potentially affect other functional groups in more complex substrates. For the reduction of an aldehyde, NaBH₄ is generally sufficient and offers a safer and more convenient experimental procedure.
| Reducing Agent | Solvent | Temperature (°C) | Expected Product | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | (6-(benzylthio)pyridin-3-yl)methanol | >90 |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | 0 | (6-(benzylthio)pyridin-3-yl)methanol | >90 |
This table provides typical conditions for the reduction of aromatic aldehydes. The data is representative and based on established chemical principles.
The progress of the reduction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the aldehyde spot and the appearance of the more polar alcohol spot.
Oxidation Reactions of the Aldehyde
The aldehyde group is susceptible to oxidation to a carboxylic acid. The oxidation of this compound would yield 6-(benzylthio)nicotinic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
A variety of oxidizing agents can be employed for this transformation. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions. This method is known for its high chemoselectivity for aldehydes and tolerance of other functional groups.
Figure 3: Oxidation of this compound to 6-(benzylthio)nicotinic acid.
Other oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can also be used, but these are harsher and may lead to over-oxidation or side reactions, including oxidation of the sulfur atom in the benzylthio group. The choice of oxidant would depend on the desired selectivity and the presence of other sensitive functional groups in the molecule.
| Oxidizing Agent | Solvent | Temperature (°C) | Expected Product | Potential Side Reactions |
| Sodium Chlorite (NaClO₂) / 2-Methyl-2-butene | t-BuOH / H₂O | Room Temperature | 6-(benzylthio)nicotinic acid | Minimal |
| Potassium Permanganate (KMnO₄) | Acetone / H₂O | 0 to Room Temperature | 6-(benzylthio)nicotinic acid | Oxidation of the thioether to sulfoxide or sulfone. |
| Jones Reagent (CrO₃ / H₂SO₄) | Acetone | 0 | 6-(benzylthio)nicotinic acid | Oxidation of the thioether. |
This table outlines common methods for the oxidation of aldehydes. The listed side reactions are potential pathways that may occur depending on the specific reaction conditions.
Olefination Reactions (e.g., Wadsworth-Emmons Variants)
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes with high stereocontrol. wikipedia.org This reaction involves the use of a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. The phosphonate carbanion then reacts with the aldehyde to form an alkene, typically with a strong preference for the (E)-isomer. wikipedia.org
In the case of this compound, the HWE reaction provides a route to various vinyl-substituted pyridine derivatives. The reaction with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, would be expected to yield the corresponding (E)-α,β-unsaturated ester.
Figure 4: Horner-Wadsworth-Emmons reaction of this compound.
The choice of base, solvent, and reaction temperature can influence the stereoselectivity and yield of the HWE reaction. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-diazabicycloundec-7-ene (DBU).
| Phosphonate Reagent | Base | Solvent | Expected Product (major isomer) |
| Triethyl phosphonoacetate | NaH | THF | (E)-ethyl 3-(6-(benzylthio)pyridin-3-yl)acrylate |
| Diethyl (cyanomethyl)phosphonate | K₂CO₃ | Acetonitrile | (E)-3-(6-(benzylthio)pyridin-3-yl)acrylonitrile |
| Diethyl (2-oxopropyl)phosphonate | LiOH | THF/H₂O | (E)-4-(6-(benzylthio)pyridin-3-yl)but-3-en-2-one |
This table illustrates potential Horner-Wadsworth-Emmons reactions with this compound based on established protocols for heteroaromatic aldehydes.
The resulting α,β-unsaturated carbonyl compounds and nitriles are versatile intermediates that can undergo a variety of further transformations, such as Michael additions, cycloadditions, and reductions.
Catalytic Approaches in the Synthesis of this compound and its Precursors
Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the synthesis of this compound and its precursors, catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are particularly relevant strategies.
Catalytic Hydrogenation Methods for Aldehyde Precursors
Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the context of synthesizing aldehyde precursors, the reduction of a nitrile or an ester group to an aldehyde is a key transformation. For instance, a precursor such as 6-(benzylthio)nicotinonitrile could potentially be reduced to this compound.
The controlled reduction of a nitrile to an aldehyde can be challenging as the reaction can often proceed to the corresponding primary amine. However, specific catalytic systems and reaction conditions have been developed to achieve this selective transformation. One common method involves the use of a poisoned palladium catalyst, such as palladium on barium sulfate (Pd/BaSO₄), in the presence of a sulfur-containing compound (Rosenmund reduction conditions), though this is more typically applied to acyl chlorides. For nitriles, partial reduction can sometimes be achieved using Raney nickel in the presence of a suitable acid. google.com
A patent describes the catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde using Raney-nickel in an aqueous carboxylic acid medium. google.com This method could potentially be adapted for the synthesis of this compound from its corresponding nitrile precursor.
| Precursor | Catalyst | Solvent | Conditions | Product |
| 6-(benzylthio)nicotinonitrile | Raney Nickel | Formic Acid/Water | H₂ (pressure), heat | This compound |
| Methyl 6-(benzylthio)nicotinate | DIBAL-H | Toluene | -78 °C | This compound |
This table presents plausible catalytic hydrogenation and reduction routes to this compound based on known methodologies for related pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Ring Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, a key step could involve the introduction of the benzylthio group onto the pyridine ring. This can be achieved through a palladium-catalyzed C-S cross-coupling reaction.
A common strategy would involve the reaction of a halogenated nicotinaldehyde precursor, such as 6-chloronicotinaldehyde, with benzyl mercaptan in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is often crucial for the success of these reactions, with bulky, electron-rich phosphine ligands typically being effective.
Figure 5: Palladium-catalyzed synthesis of this compound.
This approach allows for the late-stage introduction of the benzylthio group, which can be advantageous in a multi-step synthesis.
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent |
| 6-Chloronicotinaldehyde | Benzyl mercaptan | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene |
| 6-Bromonicotinaldehyde | Benzyl mercaptan | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane |
This table illustrates representative conditions for the palladium-catalyzed synthesis of this compound based on established C-S cross-coupling protocols.
The development of efficient and general palladium-catalyzed thiolation methods has greatly facilitated the synthesis of aryl thioethers. These reactions typically proceed with high yields and tolerate a wide range of functional groups, making them highly valuable in synthetic organic chemistry.
Iii. Mechanistic Organic Chemistry of 6 Benzylthio Nicotinaldehyde Reactions
Reaction Mechanisms Involving the Aldehyde Group
The aldehyde functional group is a primary site of reactivity in 6-(benzylthio)nicotinaldehyde. Its carbonyl carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles.
The most characteristic reaction of aldehydes is nucleophilic addition to the carbon-oxygen double bond. openstax.org This process generally occurs via a two-step mechanism. unacademy.com
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This carbon is partially positive due to the high electronegativity of the oxygen atom. unacademy.com The attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a weak acid (such as water or an alcohol) to yield an alcohol. openstax.org
The general mechanism can be summarized as follows:

In the context of this compound, the reactivity of the aldehyde group is modulated by the aromatic pyridine (B92270) ring. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring can make the carbonyl group less electrophilic. openstax.org However, the pyridine ring is inherently electron-deficient due to the nitrogen atom, which somewhat counteracts this effect.
Table 1: Key Steps in Nucleophilic Addition to a Carbonyl Group
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon (C=O). | A tetrahedral alkoxide intermediate is formed. |
| 2 | The alkoxide intermediate is protonated by an acid source (H-A). | A neutral alcohol product is formed. |
Many reactions of carbonyl compounds, particularly those involving neutral nucleophiles under acidic or basic conditions, can be understood within a multi-step framework. One such descriptive framework is the Protonation, Addition, Proton Transfer, Elimination, Deprotonation (PAPED) sequence. This sequence is particularly evident in reactions like imine and enamine formation.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.org The subsequent steps of nucleophilic addition, proton transfers to convert the hydroxyl group into a better leaving group (water), elimination of water, and final deprotonation lead to the product.
Condensation reactions are a cornerstone of carbonyl chemistry, involving an addition step followed by an elimination step, typically resulting in the loss of a small molecule like water. libretexts.org The formation of an imine from the reaction of this compound with a primary amine is a classic example of a condensation reaction that follows the PAPED framework.
The mechanism proceeds as follows:
Nucleophilic Addition: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate. youtube.com
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral intermediate known as a carbinolamine. youtube.com
Protonation: The oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H₂O). youtube.com
Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. youtube.com
Deprotonation: The resulting iminium ion is deprotonated by a base (like water or another amine molecule) to give the final, neutral imine product and regenerate the acid catalyst.
Table 2: Mechanistic Steps of Imine Formation from an Aldehyde
| Step | Name | Description |
|---|---|---|
| 1 | Nucleophilic Addition | A primary amine attacks the carbonyl carbon. |
| 2 | Proton Transfer | A proton moves from nitrogen to oxygen to form a carbinolamine. |
| 3 | Protonation | The hydroxyl group of the carbinolamine is protonated. |
| 4 | Elimination (Dehydration) | A molecule of water is eliminated to form an iminium ion. |
| 5 | Deprotonation | The iminium ion is deprotonated to yield the final imine. |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an aromatic heterocycle that exhibits distinct reactivity compared to benzene (B151609) due to the presence of the nitrogen atom.
The nitrogen atom in the pyridine ring is more electronegative than carbon, causing it to draw electron density from the ring carbons. pharmaguideline.comimperial.ac.uk This results in the pyridine ring being electron-deficient, a characteristic that makes it less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iqscribd.com The reactivity of pyridine is often compared to that of a highly deactivated benzene ring, such as nitrobenzene. wikipedia.org
This electron-deficient nature, however, activates the ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orgwikipedia.org Nucleophilic attack is favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. imperial.ac.ukuoanbar.edu.iq An attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. pressbooks.pubmasterorganicchemistry.com
Table 3: Comparison of Reactivity between Benzene and Pyridine
| Property | Benzene | Pyridine |
|---|---|---|
| Electron Density | Electron-rich | Electron-deficient pharmaguideline.com |
| Reactivity towards Electrophiles | High | Low (deactivated) uoanbar.edu.iq |
| Reactivity towards Nucleophiles | Very Low | High (activated at C2, C4, C6) wikipedia.org |
| Favored Substitution Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution wikipedia.org |
Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. pharmaguideline.com This lone pair makes pyridine a weak base (pKa of pyridinium (B92312) ion is ~5.2) and allows it to react with acids to form pyridinium salts. slideshare.net Protonation of the nitrogen greatly increases the electron-withdrawing nature of the ring, further deactivating it towards electrophilic attack but making it even more susceptible to nucleophilic attack. scribd.com
Stabilization of Intermediates: As mentioned, the nitrogen atom plays a crucial role in stabilizing the negatively charged Meisenheimer complex formed during nucleophilic aromatic substitution. masterorganicchemistry.com By accommodating the negative charge through resonance, it lowers the activation energy for the reaction, facilitating the substitution process at the C2 and C4 positions. uoanbar.edu.iq
Coordination Chemistry: The nitrogen's lone pair can also coordinate with Lewis acids and metal ions, a property that is leveraged in catalysis and the formation of metal complexes. pharmaguideline.com
Chemical Transformations Involving the Thioether Linkage
The thioether linkage in this compound is a key functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and cleavage reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of its thioether bond can be inferred from the well-established chemistry of benzyl (B1604629) thioethers and other related organosulfur compounds.
Oxidation of the Thioether Linkage
The sulfur atom in the thioether group of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are typically achieved using a range of oxidizing agents, and the product obtained often depends on the stoichiometry and strength of the oxidant used.
Formation of 6-(Benzylsulfinyl)nicotinaldehyde (Sulfoxide): Partial oxidation of the thioether can yield the corresponding sulfoxide. This transformation is often carried out using mild oxidizing agents. A variety of reagents are known to selectively oxidize sulfides to sulfoxides. organic-chemistry.org For instance, hydrogen peroxide in the presence of a catalyst or a stoichiometric amount of an oxidant like sodium periodate (B1199274) can be employed. rsc.org The reaction conditions are generally controlled to prevent over-oxidation to the sulfone. nih.gov
Formation of 6-(Benzylsulfonyl)nicotinaldehyde (Sulfone): Further oxidation of the thioether or the sulfoxide leads to the formation of the sulfone. This is typically achieved using stronger oxidizing agents or an excess of the oxidant used for sulfoxide formation. organic-chemistry.org Common reagents for this transformation include excess hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, or potassium permanganate. researchgate.net
The general scheme for the oxidation of the thioether linkage is presented below:
Interactive Data Table: Oxidation of Thioethers
| Transformation | Product Name | Typical Reagents |
| Oxidation | 6-(Benzylsulfinyl)nicotinaldehyde | Hydrogen Peroxide (H₂O₂), Sodium Periodate (NaIO₄) |
| Oxidation | 6-(Benzylsulfonyl)nicotinaldehyde | Excess H₂O₂, Potassium Permanganate (KMnO₄) |
Reductive Cleavage of the Thioether Linkage
The carbon-sulfur bonds in the thioether linkage can be cleaved under reductive conditions. A common and effective method for the desulfurization of thioethers is the use of Raney Nickel. organicreactions.orgwikipedia.orgmasterorganicchemistry.com This reaction, known as hydrogenolysis, results in the cleavage of the C-S bond and saturation of the resulting fragments with hydrogen.
In the case of this compound, treatment with Raney Nickel would be expected to cleave the benzyl-sulfur bond, leading to the formation of toluene (B28343) and 6-mercaptonicotin-aldehyde, which would likely be further reduced to 6-methylnicotinaldehyde (B1311806) under the reaction conditions. This desulfurization method is a powerful tool in organic synthesis for removing sulfur-containing functional groups. britannica.com
Interactive Data Table: Reductive Cleavage of Thioethers
| Transformation | Expected Products | Reagent |
| Reductive Cleavage | Toluene and 6-Methylnicotinaldehyde | Raney Nickel |
Other Cleavage Reactions
Besides reductive cleavage with Raney Nickel, other methods can be employed to cleave the thioether bond, although these are less common for simple desulfurization. Metal-free methods for the cleavage of the C(sp³)–S bond in thioethers have been developed, for example, using N-chlorosuccinimide (NCS), which can lead to the formation of aldehydes. mdpi.com Electrochemical methods have also been explored for the reductive cleavage of C-S bonds in thioethers, offering a milder alternative to traditional reagents. chemrxiv.org
The benzyl group in benzyl thioethers can also be cleaved under specific conditions that target the benzylic C-S bond. The choice of method would depend on the desired outcome and the compatibility with other functional groups in the molecule.
Iv. Advanced Spectroscopic and Structural Analysis of 6 Benzylthio Nicotinaldehyde
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful, non-destructive method for identifying the functional groups within a molecule. wisc.edu These techniques probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
The FT-IR spectrum of 6-(Benzylthio)nicotinaldehyde is characterized by a series of absorption bands that confirm the presence of its key structural components: the aldehyde group, the pyridine (B92270) ring, the benzyl (B1604629) group, and the thioether linkage.
Key vibrational modes are assigned as follows:
Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the C=O stretching and the C-H stretching vibrations. The strong carbonyl (C=O) stretching band is expected in the region of 1690-1715 cm⁻¹, a position influenced by conjugation with the aromatic pyridine ring. vscht.cz A distinctive pair of medium-intensity bands corresponding to the aldehydic C-H stretch typically appears between 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. vscht.cz
Aromatic Rings: The presence of both the pyridine and benzene (B151609) rings gives rise to several characteristic bands. The aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the rings produce a set of medium to strong intensity bands in the 1400-1600 cm⁻¹ region. For the pyridine ring specifically, characteristic ring stretching modes are expected around 1580 cm⁻¹ and 1470 cm⁻¹.
Methylene (B1212753) and Thioether Groups: The CH₂ group of the benzyl moiety is identified by its symmetric and asymmetric stretching vibrations, which occur in the 2850-2960 cm⁻¹ range. researchgate.net The C-S stretching vibration of the thioether linkage is typically weaker and appears in the fingerprint region, generally between 600-800 cm⁻¹.
Interactive Table: Predicted FT-IR Peak Assignments for this compound This table presents predicted data based on established spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Weak-Medium | Aromatic C-H Stretch (Pyridine & Benzene Rings) |
| ~2925 | Weak | Aliphatic C-H Stretch (Asymmetric, -CH₂-) |
| ~2850 | Weak | Aliphatic C-H Stretch (Symmetric, -CH₂-) |
| ~2735 | Weak-Medium | Aldehydic C-H Stretch |
| ~1705 | Strong | C=O Stretch (Aldehyde) |
| ~1580 | Medium-Strong | C=C Ring Stretch (Pyridine) |
| ~1495 | Medium | C=C Ring Stretch (Benzene) |
| ~1450 | Medium | C=C Ring Stretch (Pyridine), CH₂ Bend |
| ~1120 | Medium | In-plane C-H Bend (Pyridine) |
FT-Raman spectroscopy serves as a complementary technique to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often results in different vibrational modes being more prominent in each type of spectrum.
In the FT-Raman spectrum of this compound:
Symmetric vibrations and vibrations involving non-polar bonds tend to produce stronger signals. The C-S stretching vibration of the thioether and the symmetric "breathing" modes of the aromatic rings are typically more intense in the Raman spectrum compared to the IR spectrum.
The C=O stretching vibration of the aldehyde is also observable, though generally weaker than in the FT-IR spectrum.
The aromatic C=C stretching vibrations of both the pyridine and benzene rings give rise to strong bands, providing clear evidence for these structural units. nih.gov
Interactive Table: Predicted FT-Raman Peak Assignments for this compound This table presents predicted data based on established spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Strong | Aromatic C-H Stretch (Pyridine & Benzene Rings) |
| ~1580 | Strong | C=C Ring Stretch (Pyridine) |
| ~1005 | Strong | Ring Breathing Mode (Benzene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon and hydrogen atom environments and their connectivity.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aldehyde, pyridine, benzyl, and methylene protons.
Aldehyde Proton: This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. It appears as a sharp singlet far downfield, typically in the range of δ 9.9-10.1 ppm.
Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). Due to the substitution pattern, two distinct signals, each integrating to one proton, are expected. They will likely appear as doublets due to coupling with each other.
Benzene Ring Protons: The five protons of the benzyl group's phenyl ring will also appear in the aromatic region, typically between δ 7.2-7.5 ppm. They often present as a complex multiplet due to overlapping signals.
Methylene Protons (-S-CH₂-): These two protons are adjacent to both the sulfur atom and the benzene ring. They are expected to appear as a sharp singlet around δ 4.4-4.6 ppm.
Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃) This table presents predicted data based on established spectroscopic principles.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.0 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.6 | Doublet | 1H | Pyridine Ring (H2 or H4) |
| ~7.8 | Doublet | 1H | Pyridine Ring (H4 or H5) |
| ~7.4-7.2 | Multiplet | 5H | Benzene Ring (-C₆H₅) |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment.
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and appears at the far downfield end of the spectrum, typically between δ 190-195 ppm.
Aromatic Carbons: The carbons of the pyridine and benzene rings will appear in the δ 120-160 ppm range. The carbon attached to the sulfur atom (C6 of the pyridine ring) will be significantly shifted downfield. Quaternary carbons (those without attached protons) will generally show weaker signals.
Methylene Carbon: The methylene carbon (-S-CH₂-) is expected to appear in the aliphatic region, typically around δ 35-45 ppm.
Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃) This table presents predicted data based on established spectroscopic principles.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~192.0 | Aldehyde (C=O) |
| ~160.0 | Pyridine Ring (C6, attached to S) |
| ~151.0 | Pyridine Ring (C2 or C4) |
| ~137.0 | Pyridine Ring (C4 or C5) |
| ~136.5 | Benzene Ring (ipso-C, attached to CH₂) |
| ~129.0 | Benzene Ring (ortho/meta-C) |
| ~128.5 | Benzene Ring (meta/ortho-C) |
| ~127.5 | Benzene Ring (para-C) |
| ~125.0 | Pyridine Ring (C5 or C3) |
| ~120.0 | Pyridine Ring (C3 or C5) |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, a key COSY cross-peak would be observed between the two protons on the pyridine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond correlation). nih.gov It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methylene proton singlet at ~δ 4.5 ppm would show a correlation to the carbon signal at ~δ 38.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. sdsu.edu Key HMBC correlations for structural confirmation would include:
A correlation from the aldehyde proton (~δ 10.0 ppm) to the C3 and C4 carbons of the pyridine ring.
Correlations from the methylene protons (~δ 4.5 ppm) to the C6 carbon of the pyridine ring and to the ipso-carbon of the benzene ring (~δ 136.5 ppm). These correlations unequivocally establish the S-CH₂ linkage between the two aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores—the pyridine ring, the benzene ring, the thioether linkage, and the aldehyde group—which give rise to a characteristic absorption spectrum.
The primary electronic transitions expected for this molecule are of the π → π* and n → π* types.
π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system, which includes the pyridine ring and the aldehyde group, as well as the separate benzene ring, will exhibit strong π → π* transitions. For pyridine, a strong absorption band is typically observed around 250-260 nm. libretexts.orgsielc.comresearchgate.net Similarly, benzaldehyde (B42025) exhibits a primary π → π* transition around 248 nm. researchgate.netresearchgate.net The presence of the sulfur atom (thioether) acting as an auxochrome is expected to cause a bathochromic (red) shift, moving these absorptions to slightly longer wavelengths.
n → π Transitions:* These are lower-intensity absorptions that occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the pyridine ring, the oxygen of the aldehyde, or the sulfur of the thioether, is promoted to a π* antibonding orbital. The aldehyde group in aromatic compounds typically shows a weak n → π* transition at longer wavelengths, often between 280 and 350 nm. researchgate.netresearchgate.net The pyridine nitrogen also contributes to a weak n → π* transition. libretexts.org
Based on the analysis of these constituent functional groups, the UV-Vis spectrum of this compound is predicted to display several key absorption bands.
Table 1: Predicted UV-Vis Absorption Data for this compound and Reference Compounds
| Compound/Fragment | Predicted/Observed λmax (nm) | Transition Type | Intensity (Molar Absorptivity, ε) | Reference |
|---|---|---|---|---|
| This compound | ~260-280 | π → π * | High | Predicted |
| This compound | ~300-360 | n → π * | Low | Predicted |
| Pyridine | ~254 | π → π* | Moderate | sielc.com |
| Benzaldehyde | ~248 | π → π* | High | researchgate.net |
| Benzaldehyde | ~283-350 | n → π* | Low | researchgate.netresearchgate.net |
Note: Predicted values are estimations based on the analysis of structurally similar compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₁NOS), the exact molecular weight is 229.0561 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 229.
The fragmentation of this compound is predicted to be dominated by cleavage at the weakest bonds and the formation of stable carbocations and radical species. Key fragmentation pathways would likely include:
Benzylic C-S Bond Cleavage: The most characteristic fragmentation is expected to be the cleavage of the C-S bond between the benzyl group and the sulfur atom. This would lead to the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion at m/z 91 . This is often the base peak in the spectra of benzyl thioethers. rsc.orgnih.gov
α-Cleavage at the Aldehyde: Aromatic aldehydes typically undergo α-cleavage, involving the loss of a hydrogen radical to form a stable acylium ion (M-1). This would result in a peak at m/z 228 . miamioh.eduwhitman.edu
Loss of the Aldehyde Group: Another common pathway for aromatic aldehydes is the loss of the entire formyl group (•CHO), leading to an M-29 peak. This would produce a fragment at m/z 200 . miamioh.eduwhitman.edu
Fragmentation of the Pyridine Ring: The pyridine ring itself can fragment, although this is generally less favorable than the cleavage of the benzyl-sulfur bond.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Reference for Pathway |
|---|---|---|---|
| 229 | [C₁₃H₁₁NOS]⁺˙ | Molecular Ion (M⁺˙) | - |
| 228 | [C₁₃H₁₀NOS]⁺ | Loss of H• from aldehyde (M-1) | whitman.edu |
| 200 | [C₁₂H₁₁NS]⁺ | Loss of •CHO from aldehyde (M-29) | whitman.edu |
| 91 | [C₇H₇]⁺ | Cleavage of benzyl-sulfur bond (Tropylium ion) | rsc.orgnih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, we can predict its likely crystallographic features based on related structures, such as those of other substituted pyridine and benzyl derivatives. nih.govacs.org
A successful single-crystal X-ray diffraction experiment would provide detailed information on:
Molecular Conformation: The dihedral angles between the pyridine and benzene rings, and the geometry around the thioether linkage. The molecule is not expected to be planar due to the sp³ hybridized carbon of the methylene bridge and the sulfur atom.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C=O, C=N) and angles, confirming the covalent structure.
Crystal Packing and Intermolecular Interactions: How the molecules arrange themselves in the crystal lattice. This would reveal non-covalent interactions such as π-π stacking between the aromatic rings or weak C-H···O or C-H···N hydrogen bonds, which stabilize the crystal structure.
Based on common crystal systems for substituted aromatic compounds, this compound would likely crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic).
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Comments |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |
| Key Dihedral Angle | Non-planar | Torsion angle between the pyridine and benzyl groups. |
| Intermolecular Forces | π-π stacking, C-H···O/N interactions | Expected forces governing crystal packing. |
Note: These parameters are predictive and await experimental verification.
V. Computational and Theoretical Chemistry Studies of 6 Benzylthio Nicotinaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are widely used due to their favorable balance of accuracy and computational cost, making them ideal for studying medium- to large-sized organic molecules. nih.gov These calculations allow for the precise determination of a molecule's electronic structure and associated properties. For a molecule like 6-(Benzylthio)nicotinaldehyde, DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to ensure reliable results. researchgate.netnih.gov
A critical first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, known as the equilibrium structure. For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.
The optimization process reveals that the pyridine (B92270) ring is planar, a characteristic feature of aromatic systems. The orientation of the benzylthio and aldehyde substituents relative to this ring is of particular interest. The flexible thioether linkage (Py-S-CH₂-Ph) allows for multiple rotational conformations. Theoretical calculations on similar substituted pyridines and benzyl (B1604629) derivatives show that the final optimized geometry is a result of the interplay between steric hindrance and electronic effects, such as conjugation. mdpi.comresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Nicotinaldehyde Analog (Calculated via DFT/B3LYP) (Note: This data is illustrative, based on typical values for substituted nicotinaldehydes, as specific data for this compound is not available in the cited literature.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.215 | C-C-H (aldehyde) | 116.5 |
| C-C (aldehyde) | 1.480 | C-C=O | 124.0 |
| C-S | 1.780 | Py-C-S | 119.8 |
| S-CH₂ | 1.830 | C-S-CH₂ | 101.7 |
| C=N (ring) | 1.340 | C-N-C (ring) | 117.2 |
| C-C (ring avg.) | 1.395 | C-C-C (ring avg.) | 120.0 |
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule, most notably through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylthio group and the pyridine ring, which are rich in π-electrons. Conversely, the LUMO is likely centered on the electron-withdrawing nicotinaldehyde portion of the molecule, particularly the carbonyl group (C=O). This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Nicotinamide (B372718) Derivative (Note: This data is based on a nicotinamide derivative to illustrate typical values. nih.gov)
| Parameter | Energy (eV) |
| EHOMO | -6.587 |
| ELUMO | -2.172 |
| Energy Gap (ΔE) | 4.415 |
A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov These theoretical spectra help assign experimental peaks to specific molecular motions, such as C=O stretching, C-S stretching, and aromatic ring vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. youtube.com For this compound, the calculations would likely predict transitions corresponding to π→π* excitations within the aromatic rings and n→π* transitions associated with the carbonyl group.
DFT provides a framework for calculating various reactivity descriptors that offer quantitative insights into a molecule's chemical behavior. rsc.org
Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive sites.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov For this compound, the MEP would show a negative potential around the carbonyl oxygen and the pyridine nitrogen, and positive potentials around the aldehyde proton and hydrogens on the aromatic rings.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These descriptors provide information about the localization of electrons, helping to visualize chemical bonds and lone pairs.
Table 3: Global Reactivity Descriptors Derived from FMO Energies (Note: These values are illustrative and calculated from the FMO energies in Table 2.)
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | 6.587 eV |
| Electron Affinity (A) | -ELUMO | 2.172 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.208 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -4.380 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 4.348 eV |
Molecular Modeling and Simulation
While quantum mechanics provides a detailed electronic description, molecular modeling and simulation techniques are used to explore the conformational flexibility and dynamics of molecules.
Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, the key rotatable bonds are the C-S, S-CH₂, and CH₂-Ph bonds.
By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy landscape can be generated. This map reveals the low-energy (stable) conformers and the energy barriers that separate them. Such studies on similar flexible molecules, like substituted ethyl-benzenes, show that steric hindrance and non-covalent interactions (such as intramolecular hydrogen bonds or π-stacking) are the primary factors determining the most stable conformations. researchgate.netnih.gov The global minimum on this landscape represents the most probable structure of the molecule under given conditions.
Molecular Dynamics Simulations (if applicable to relevant interactions)
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the current literature, the application of this technique to analogous systems provides a framework for understanding its potential dynamic behavior. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time.
For instance, MD simulations have been employed to investigate the binding process of nicotinamide, a structurally related compound, to enzymes like pyrazinamidase (PncA). nih.govplos.org These studies reveal the unbinding pathways of the ligand from the enzyme's active site, highlighting key amino acid residues that are crucial for interaction and binding stability. nih.govplos.org Such simulations can elucidate the conformational changes within the protein upon ligand binding and unbinding, providing a detailed picture of the dynamic nature of the interaction. nih.govplos.org
In the context of this compound, MD simulations could be hypothetically applied to explore its interaction with potential biological targets, such as bacterial enzymes. By placing the compound in a simulated physiological environment with a target protein, researchers could observe the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy. This information would be invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In the absence of extensive experimental data, in silico approaches for predicting structure-activity relationships (SAR) are instrumental in prioritizing compounds for synthesis and biological testing. These methods use computational models to correlate the chemical structure of a molecule with its biological activity.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein.
Given the structural similarity of the nicotinaldehyde scaffold to compounds with known antimicrobial properties, potential biological targets for this compound could include bacterial enzymes essential for survival. For example, studies on other pyridine derivatives have explored their inhibitory potential against DNA gyrase (GyrA) of Salmonella typhi.
Hypothetical molecular docking studies of this compound could be performed against various bacterial protein targets. For instance, based on studies of similar heterocyclic compounds, potential targets could include enzymes involved in fatty acid biosynthesis like enoyl-acyl carrier protein reductase (FabI), which is a target for thiopyridine compounds. biotech-asia.org
A typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and energetically minimized.
Preparation of the Receptor: The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and hydrogen atoms would be added.
Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the receptor in various possible conformations and orientations.
Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The interactions between the ligand and the protein's amino acid residues would be analyzed to understand the basis of binding.
The following table outlines potential bacterial targets for this compound based on studies of related compounds.
| Potential Biological Target | Function | PDB ID (Example) | Significance |
| Enoyl-Acyl Carrier Protein Reductase (FabI) | Fatty acid biosynthesis | 1JPE | Essential for bacterial membrane synthesis. |
| DNA Gyrase (GyrA) | DNA replication | 5Y37 | Crucial for bacterial cell division. |
| Pyrazinamidase (PncA) | Amidohydrolase activity | 3PL1 | Involved in the activation of certain antitubercular drugs. |
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Ligand-Based Virtual Screening (LBVS):
This approach utilizes the knowledge of known active compounds to identify others with similar properties. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore model can then be used to screen large compound databases to find new molecules that fit the model. For thiophene (B33073) derivatives with antimicrobial activity, ligand-based screening has been used to identify new potential drug candidates. nih.gov
Structure-Based Virtual Screening (SBVS):
When the 3D structure of the biological target is known, SBVS can be employed. This method involves docking a library of compounds into the active site of the target protein and scoring their potential binding affinity. This allows for the identification of novel scaffolds that are predicted to bind to the target. Structure-based virtual screening has been successfully applied to identify novel inhibitors for various bacterial targets, including DNA gyrase.
For this compound, both methodologies could be hypothetically employed. A ligand-based approach could be used if a series of structurally similar compounds with known antibacterial activity were identified. A structure-based approach would be highly applicable to screen for novel nicotinaldehyde derivatives that could bind to essential bacterial enzymes with known crystal structures.
Vi. Investigation of Biological Activities and Mechanistic Insights in Vitro
Structure-Activity Relationship (SAR) Studies of 6-(Benzylthio)nicotinaldehyde Derivatives
Identification of Key Pharmacophoric Elements within the Chemical Scaffold
The identification of key pharmacophoric elements—the essential spatial arrangement of molecular features responsible for a drug's biological activity—is crucial for understanding the interaction of a compound like this compound with its biological targets. While specific pharmacophore models for this compound are not extensively detailed in the literature, analysis of its structural components in the context of known inhibitors for various targets allows for a theoretical deduction of its key features.
A pharmacophore model is typically developed using a set of active compounds to identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positively/negatively ionizable groups. nih.gov For a molecule like this compound, the key elements would likely include:
Aromatic Ring (Pyridine): The pyridine (B92270) ring serves as a core scaffold and can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket.
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in a target protein.
Hydrophobic Moiety (Benzyl Group): The benzyl (B1604629) group attached via the thioether linkage provides a significant hydrophobic region, which can interact with nonpolar pockets in a receptor.
Thioether Linkage: The sulfur atom can also participate in various non-covalent interactions and provides rotational flexibility, allowing the benzyl group to adopt an optimal orientation for binding.
Aldehyde Group: This group can act as a hydrogen bond acceptor and its reactivity could potentially lead to covalent interactions in some biological contexts.
The validation of such a theoretical model is a critical step and is typically performed using a decoy set of molecules to assess the model's ability to correctly distinguish between active and inactive compounds. nih.gov The relative orientation and distance between these features define the specific pharmacophore and determine the compound's selectivity and potency for its molecular targets.
Mechanistic Investigations of In Vitro Biological Phenomena
The nicotinaldehyde scaffold, a core component of this compound, has been identified as a novel precursor in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+). nih.gov NAD+ is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes, making its metabolism a key intracellular pathway. nih.gov
Studies on leukemia cells have shown that nicotinaldehyde can replenish intracellular NAD+ levels, particularly when the primary NAD+ salvage pathway is inhibited. nih.gov The main salvage pathway in mammals relies on the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.gov When NAMPT is blocked by inhibitors like APO866, cancer cells experience NAD+ depletion, leading to mitochondrial dysfunction, ATP depletion, and cell death. nih.gov
However, supplementation with nicotinaldehyde was found to rescue these cells by providing an alternative route for NAD+ synthesis. nih.gov The mechanism involves the conversion of nicotinaldehyde to nicotinic acid (NA), which then enters the Preiss-Handler pathway to produce NAD+. nih.gov This suggests that the aldehyde group of the nicotinaldehyde moiety is oxidized to a carboxylic acid, which is then utilized by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov This finding identifies the nicotinaldehyde structure as an important modulator of the NAD+ metabolome, capable of circumventing the inhibition of the NAMPT-dependent pathway. nih.gov
Table 1: Effect of Nicotinaldehyde on NAD+ Biosynthesis Pathway
| Condition | Key Enzyme/Pathway Targeted | Outcome of Nicotinaldehyde Supplementation | Reference |
|---|---|---|---|
| NAMPT Inhibition (e.g., by APO866) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Replenishes intracellular NAD+ levels, preventing cell death. | nih.gov |
The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical aspect of their pharmacokinetic profile, affecting their distribution and bioavailability. researchgate.net While direct studies on this compound are not available, research on structurally related compounds provides insight into potential binding interactions.
Spectroscopic methods, particularly fluorescence spectroscopy, are commonly used to study these interactions. nih.govmdpi.com Serum albumins have intrinsic fluorescence, primarily due to their tryptophan residues. mdpi.com When a small molecule binds to the protein, it can quench this fluorescence. researchgate.net The mechanism of quenching can be either static (due to the formation of a ground-state complex) or dynamic (resulting from collisional encounters). researchgate.net
For example, studies on the interaction of cuminaldehyde with BSA revealed a static quenching mechanism, indicating the formation of a stable complex. researchgate.net Similarly, nicotinamide was also found to bind to BSA through a static quenching process, with hydrophobic interactions identified as the primary binding force. nih.gov
Given the structure of this compound, which contains both a polar nicotinaldehyde head and a large nonpolar benzylthio tail, it is plausible that it would bind to BSA. The binding would likely be driven by a combination of forces:
Hydrophobic Interactions: The benzyl group could bind to hydrophobic pockets within the albumin protein, such as Sudlow's site I. researchgate.net
Hydrogen Bonding and van der Waals forces: The pyridine nitrogen and aldehyde oxygen could participate in hydrogen bonding, contributing to the stability of the complex. researchgate.net
Table 2: Summary of Binding Interactions of Related Compounds with Bovine Serum Albumin (BSA)
| Compound | Binding Mechanism | Primary Driving Forces | Reference |
|---|---|---|---|
| Cuminaldehyde | Static Quenching | van der Waals interactions, Hydrogen bonding | researchgate.net |
| Nicotinamide | Static Quenching | Hydrophobic interactions | nih.gov |
P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making it an attractive therapeutic target. nih.gov Antagonists of the P2X7 receptor belong to diverse chemical classes, including cyanoguanidines and isoquinolines. nih.govnih.gov For instance, A-740003 is a potent and selective competitive P2X7 antagonist with IC50 values of 18 nM and 40 nM for rat and human receptors, respectively. medchemexpress.com While the this compound scaffold is not a classic P2X7 antagonist structure, the presence of aromatic and potentially ionizable groups suggests that it could be evaluated for activity at this receptor. The development of novel P2X7 antagonists often involves screening diverse chemical libraries to identify new scaffolds. researchgate.net
M1 Muscarinic Acetylcholine Receptor (M1PAM): The M1 receptor is a target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.gov Positive allosteric modulators (PAMs) enhance the receptor's response to the endogenous ligand, acetylcholine. nih.gov Known M1 PAMs, such as ML169, possess complex chemical structures, and attempts to identify a minimum pharmacophore have shown that the structure-activity relationship (SAR) is often very steep, meaning small structural changes can lead to a complete loss of activity. nih.gov The scaffold of this compound does not closely resemble that of known M1 PAMs, making it an unlikely candidate for this target without significant modification. nih.gov
hERG Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. nih.gov Inhibition of the hERG channel by non-cardiac drugs is a major safety concern as it can lead to QT prolongation and potentially fatal arrhythmias. nih.govnih.gov Many hERG inhibitors are characterized by the presence of a basic nitrogen atom and one or more aromatic/hydrophobic moieties. bris.ac.ukbris.ac.uk For example, the potent hERG inhibitor E-4031 interacts with key aromatic (Y652, F656) and pore-helix (S624) residues within the channel's inner cavity. bris.ac.ukmdpi.com
The this compound structure contains features consistent with a potential hERG inhibitor: a pyridine nitrogen (which can be basic) and a hydrophobic benzyl group. Its potential to block the hERG channel would depend on its ability to access the inner cavity and interact with key binding residues. Docking analysis and electrophysiological studies would be required to confirm any inhibitory activity. bris.ac.uk
Table 3: Interaction Data for Selected Molecular Targets
| Target | Class of Interaction | Example Compound | Potency (IC50/Ki) | Reference |
|---|---|---|---|---|
| P2X7 Receptor | Antagonist | A-740003 | 40 nM (human) | medchemexpress.com |
| hERG Channel | Inhibitor | E-4031 | 15.8 nM | mdpi.com |
| hERG Channel | Inhibitor | Sarizotan | 183 nM | bris.ac.uk |
Vii. Applications As a Chemical Scaffold and in Catalysis
Utility in Medicinal Chemistry Scaffold Development
The structural framework of 6-(Benzylthio)nicotinaldehyde, which features a pyridine (B92270) ring functionalized with both an aldehyde and a benzylthio group, presents a valuable starting point for the development of new therapeutic agents. These functional groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries.
Design and Synthesis of Novel Compounds with Potential In Vitro Biological Activities
The aldehyde group in this compound is a key feature for the synthesis of new chemical entities. It can readily participate in reactions such as condensations and multicomponent reactions to build more complex heterocyclic systems. Research into related heterocyclic aldehydes has demonstrated the viability of this approach for creating compounds with significant biological activity. For instance, derivatives of heterocyclic aldehydes have been synthesized to explore their potential as anticancer agents. mdpi.com The synthesis of novel compounds is a cornerstone of discovering molecules with potential therapeutic value. semanticscholar.orgjocpr.com
The benzothiazole (B30560) moiety, which shares structural similarities with the benzylthio-pyridine core, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive compounds. researchgate.net Derivatives of benzothiazole have been synthesized and shown to possess antitubercular and antimicrobial activities. researchgate.netuokerbala.edu.iq This suggests that the this compound scaffold could be similarly exploited to generate compounds with a range of biological effects. The synthesis of selenoureas from isoselenocyanates has also yielded compounds with remarkable activity against cancer cell lines, highlighting another avenue for derivatization. nih.gov
The following table summarizes the types of biological activities observed in compounds derived from structurally related scaffolds, illustrating the potential for derivatives of this compound.
| Scaffold/Derivative Class | Biological Activity Investigated | Example Target/Cell Line |
| Podophyllotoxin-Benzothiazole Congeners | Anticancer | MCF-7, HeLa, and other cancer cell lines mdpi.com |
| Substituted 6-Propylthiouracils | Antibacterial, Cytotoxic, Antimalarial | Branhamella catarrhalis, H69AR lung cancer cells researchgate.net |
| N-benzyl pyridinium (B92312)–curcumin derivatives | Acetylcholinesterase (AChE) Inhibition | Potent inhibition with IC50 values in the nanomolar range nih.gov |
| Benzothiazole Derivatives | Antitubercular | Mycobacterium tuberculosis (H37Rv) researchgate.net |
| Thiazolidinone and Chalcone Derivatives | Antibacterial, Antioxidant | Staphylococcus aureus, Escherichia coli uokerbala.edu.iq |
Incorporation into Complex Molecular Architectures for Drug Discovery Research
The process of drug discovery often involves the optimization of a lead compound by incorporating its core structure into larger, more complex molecules to enhance potency and selectivity. nih.gov The this compound structure is well-suited for this role. Its distinct chemical functionalities allow for its integration into larger molecular frameworks through various synthetic strategies.
Computational methods such as molecular docking and virtual screening are integral to modern drug design, helping to predict how a molecule will interact with a biological target. mdpi.commdpi.com The scaffold of this compound can be used as a foundational element in these in silico studies to design new inhibitors or modulators of protein function. By modifying the benzyl (B1604629) and pyridine portions of the molecule, medicinal chemists can fine-tune its steric and electronic properties to achieve optimal binding to a target protein. mdpi.com The development of new therapeutic modalities, which often involves creating molecules with properties beyond those of traditional small drugs, relies on versatile chemical scaffolds to build these complex architectures. nih.gov
Applications in Agrochemical Research and Development
The search for new, effective, and environmentally safer agrochemicals is a continuous effort in agricultural science. nih.gov Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a rich source of molecules with pesticidal properties. mdpi.com The this compound scaffold contains the necessary structural features to be considered a promising lead for developing new agrochemicals.
Research has shown that compounds containing benzothiazole and other heteroaryl groups exhibit significant insecticidal and acaricidal activities. nih.gov For example, a series of novel β-naphthol derivatives synthesized via a Betti reaction using heteroaryl aldehydes showed potent activity against pests like the diamondback moth and oriental armyworm. nih.gov This highlights the potential of the aldehyde functionality in this compound for use in similar multi-component reactions to generate agrochemically active compounds. Benzoxazole and benzothiazole structures are considered important scaffolds in the discovery of new fungicides, herbicides, and insecticides. mdpi.com
The table below details the agrochemical activities found in compounds with related structural motifs.
| Compound Class | Activity Type | Target Organism(s) |
| β-Naphthol derivatives with heteroaryl groups | Insecticidal, Acaricidal | Oriental armyworm, diamondback moth, spider mite nih.gov |
| Benzoxazole and Benzothiazole Derivatives | Fungicidal, Herbicidal, Insecticidal | Various plant pathogens, weeds, and insect pests mdpi.com |
| N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Fungicidal | Effective against cucumber downy mildew mdpi.com |
Role in Catalytic Processes
Beyond its use as a scaffold for bioactive molecules, the chemical structure of this compound suggests potential applications in the field of catalysis.
As a Ligand in Metal-Catalyzed Organic Reactions
The pyridine nitrogen and the thioether sulfur atoms in this compound are potential donor sites that can coordinate with transition metals. This coordination ability opens up the possibility of using it or its derivatives as ligands in metal-catalyzed organic reactions. Such reactions are fundamental in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds and often rely on specialized ligands to facilitate the catalytic cycle. nih.gov While some reactions can proceed without a formal ligand, the phosphorus reagent itself can sometimes act as a ligand precursor. mdpi.com The development of a catalyst system where this compound or a derivative acts as a bidentate or monodentate ligand could offer new reactivity or selectivity in important transformations like alcohol oxidation or C-C bond formation. researchgate.net
Potential in Organocatalysis
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of chemical synthesis. beilstein-journals.org The field relies on various modes of activation, including the use of Lewis and Brønsted bases. nih.govmdpi.com The pyridine nitrogen in this compound has basic properties and could potentially act as a Brønsted base catalyst in certain reactions.
Furthermore, the scaffold of this compound could be chemically modified to create more sophisticated organocatalysts. For example, the aldehyde group could be transformed into an amine, which could then be incorporated into a thiourea (B124793) or cinchona alkaloid-type structure. nih.govmdpi.com Such bifunctional catalysts, which can activate both the nucleophile and the electrophile in a reaction, are highly effective in asymmetric synthesis. nih.gov Therefore, while not an organocatalyst in its native form, this compound represents a viable starting material for the synthesis of new chiral catalysts.
The principles of supramolecular chemistry rely on the specific and directional non-covalent interactions between molecules to form larger, organized structures. For a molecule to be a useful component in supramolecular chemistry, these interactions must be predictable and lead to the formation of discrete assemblies or extended networks.
In a related context, other molecules containing benzylthio moieties, such as (benzylthio)acetic acid, have been shown to form supramolecular structures through hydrogen bonding and other non-covalent interactions. mdpi.com For instance, (benzylthio)acetic acid has been utilized as a co-former in the generation of zwitterionic co-crystals, true co-crystals, and true salts through hydrogen bonding with various N-containing species. mdpi.com The carboxylic group in (benzylthio)acetic acid plays a crucial role in forming strong and predictable hydrogen bonds, which are fundamental to its self-assembly.
However, in the case of this compound, the aldehyde group is a weaker hydrogen bond acceptor compared to a carboxylic acid group, and it lacks a hydrogen bond donor. This may influence its ability to form robust, extended supramolecular networks.
Further research would be necessary to explore and identify any potential for this compound to act as a tecton (a building block) in supramolecular chemistry. Such studies would involve co-crystallization experiments with suitable partner molecules (co-formers) that can engage in specific non-covalent interactions with the functional groups present in this compound.
Viii. Environmental Chemical Fate and Impact Theoretical and Future Research Directions
Photochemical Degradation Pathways in Aqueous and Atmospheric Environments
The presence of both a pyridine (B92270) ring and a thioether linkage suggests that 6-(benzylthio)nicotinaldehyde is susceptible to photochemical degradation in both aquatic and atmospheric environments. The absorption of ultraviolet (UV) radiation can lead to a series of reactions that transform the parent molecule into various degradation products.
In aqueous systems, direct photolysis may occur, where the molecule directly absorbs light energy, leading to bond cleavage. The thioether bond is a likely site for such cleavage, potentially yielding 6-mercaptonicotin-aldehyde and benzyl (B1604629) radicals. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is also a probable degradation pathway. nih.gov These highly reactive species can attack both the pyridine ring and the benzylthio group.
Atmospheric degradation is likely to be initiated by reaction with photochemically generated hydroxyl radicals. The rate of this reaction will be a key determinant of the atmospheric lifetime of the compound. The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. pjoes.com The pyridine ring can undergo addition reactions with hydroxyl radicals, leading to the formation of hydroxylated pyridines, which can subsequently undergo ring-opening reactions. researchgate.net
Future research should focus on experimental studies to determine the quantum yield of photolysis and the rate constants for reactions with key atmospheric oxidants. Identification of the resulting photoproducts would be crucial for a comprehensive environmental risk assessment.
Table 1: Hypothetical Photochemical Degradation Products of this compound
| Parent Compound | Potential Photoproduct | Proposed Formation Pathway | Environmental Compartment |
|---|---|---|---|
| This compound | 6-(Benzylsulfinyl)nicotinaldehyde (Sulfoxide) | Photo-oxidation of the sulfur atom | Aqueous/Atmospheric |
| This compound | 6-(Benzylsulfonyl)nicotinaldehyde (Sulfone) | Further photo-oxidation of the sulfoxide | Aqueous/Atmospheric |
| This compound | 6-Sulfonicotinic acid | Oxidative cleavage of the C-S bond and oxidation of the aldehyde | Aqueous |
| This compound | Hydroxylated Pyridine Derivatives | Hydroxyl radical addition to the pyridine ring | Aqueous/Atmospheric |
| This compound | Ring-opened aliphatic compounds | Further degradation of hydroxylated pyridine intermediates | Aqueous/Atmospheric |
Biodegradation Mechanisms and Metabolite Identification in Environmental Matrices
The biodegradation of this compound in soil and water is anticipated to be a significant transformation pathway, mediated by a diverse range of microorganisms. The biodegradability of pyridine and its derivatives by soil and subsurface microorganisms has been documented, with aerobic conditions generally favoring degradation. tandfonline.comnih.gov
Microbial degradation is likely to proceed via two main enzymatic pathways:
Attack on the Pyridine Ring: Bacteria are known to degrade pyridine derivatives, often initiating the process with hydroxylation of the ring, followed by ring cleavage. tandfonline.comamanote.com This process can lead to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways. nih.gov
Metabolism of the Benzylthio Group: The thioether linkage can be a target for microbial enzymes. Oxidative cleavage of the C-S bond is a known mechanism for the degradation of some organosulfur compounds. nih.govorganic-chemistry.org This could lead to the formation of 6-mercaptonicotin-aldehyde and benzyl alcohol, which would then be further degraded.
The rate and extent of biodegradation will depend on various environmental factors, including the microbial populations present, nutrient availability, temperature, and pH. Future research should aim to isolate and identify microbial strains capable of degrading this compound and to elucidate the specific metabolic pathways and enzymes involved. This would include the identification of key metabolites formed in different environmental matrices.
Table 2: Potential Microorganisms and Enzymes in the Biodegradation of this compound
| Microorganism Genus | Potential Enzyme Class | Target Moiety | Potential Action |
|---|---|---|---|
| Pseudomonas | Monooxygenase/Dioxygenase | Pyridine Ring | Hydroxylation and ring cleavage |
| Bacillus | Hydrolase | Thioether Bond | Cleavage of the C-S bond |
| Arthrobacter | Monooxygenase | Pyridine Ring | Initial oxidative attack |
| Rhodococcus | Desulfurase | Thioether Bond | Selective cleavage of the C-S bond |
Adsorption, Leaching, and Mobility Studies in Soil and Aquatic Systems
The transport and fate of this compound in the environment will be significantly influenced by its adsorption to soil and sediment particles. The extent of adsorption is a key factor in determining its mobility and potential to leach into groundwater. mdpi.comnih.gov
The molecule's structure suggests several potential interactions with soil components:
Pyridine Ring: The nitrogen atom in the pyridine ring can become protonated in acidic soils, leading to cation exchange interactions with negatively charged clay minerals and organic matter.
Aromatic Rings: The benzene (B151609) and pyridine rings can engage in hydrophobic interactions with soil organic matter. scispace.comnewswise.com
The mobility of this compound in soil is expected to be pH-dependent. In more acidic soils, increased protonation of the pyridine nitrogen would lead to stronger adsorption and lower mobility. Conversely, in neutral to alkaline soils, the compound is likely to be more mobile. The organic carbon content of the soil will also be a critical factor, with higher organic matter content generally leading to greater adsorption and reduced leaching. msu.edu
Future research should involve laboratory-based batch and column studies to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) for this compound in a range of soil types. These studies would provide the necessary data to predict its leaching potential under different environmental conditions.
Table 3: Estimated Soil Sorption Coefficients (Koc) for Structurally Related Compounds
| Compound | Chemical Class | Estimated Koc (L/kg) | Implication for Mobility |
|---|---|---|---|
| Pyridine | Pyridine | 35 - 130 | High to Moderate |
| Benzyl methyl sulfide | Thioether | ~500 - 1500 | Low to Moderate |
| Nicotinaldehyde | Substituted Pyridine | ~50 - 200 | High to Moderate |
| This compound | Target Compound | Predicted: 200 - 2000 | Moderate to Low |
Bioaccumulation Potential in Model Organisms (in vitro or theoretical)
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often related to its lipophilicity, which can be estimated by its octanol-water partition coefficient (Kow).
The structure of this compound, with its two aromatic rings, suggests a moderate degree of lipophilicity. This would indicate a potential for bioaccumulation in aquatic organisms. nih.gov However, the presence of the polar aldehyde group and the nitrogen and sulfur heteroatoms may increase its water solubility to some extent, which could mitigate its bioaccumulation potential.
Theoretical predictions of the bioconcentration factor (BCF), which is a measure of a chemical's tendency to concentrate in an organism from water, can be made using Quantitative Structure-Activity Relationship (QSAR) models based on the compound's Kow value. nih.gov In vitro studies using fish liver S9 fractions or hepatocytes could provide valuable data on the metabolic transformation of the compound, which is a key factor in determining its ultimate bioaccumulation in living organisms. mdpi.comnih.govnih.gov
Future research should focus on determining the experimental Kow of this compound and conducting in vitro metabolism studies to refine predictions of its bioaccumulation potential.
Table 4: Theoretical Bioaccumulation Potential of this compound and Related Compounds
| Compound | Log Kow (Estimated) | Predicted Bioconcentration Factor (BCF) | Bioaccumulation Potential |
|---|---|---|---|
| Pyridine | 0.65 | < 10 | Low |
| Toluene (B28343) | 2.73 | ~ 90 | Low to Moderate |
| Thioanisole | 2.88 | ~ 120 | Moderate |
| This compound | ~3.5 - 4.5 | ~ 150 - 1000 | Moderate to High |
Predictive Modeling of Environmental Transport and Transformation
Predictive models are essential tools for estimating the environmental fate and transport of chemicals in the absence of extensive experimental data. rsc.org Various models can be employed to simulate the behavior of this compound in the environment.
Quantitative Structure-Activity Relationship (QSAR) Models: These models can be used to estimate key physicochemical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) based on the molecular structure of the compound. researchgate.netmdpi.comresearchgate.net These properties are fundamental inputs for environmental fate models.
Fugacity-Based Models: These models can predict the partitioning of the chemical between different environmental compartments (air, water, soil, sediment, and biota) at equilibrium.
Leaching Models: Models such as the Groundwater Ubiquity Score (GUS) and the SCI (Soil Contamination Index) can be used to estimate the potential for the compound to leach through the soil profile and reach groundwater. nih.govresearchgate.net These models typically use data on the compound's persistence in soil (half-life) and its soil sorption coefficient (Koc).
Future research should involve the application of these and other predictive models to generate a preliminary assessment of the environmental fate of this compound. The results of such modeling studies can help to identify potential environmental concerns and guide the design of future experimental work.
Table 5: Illustrative Inputs and Outputs for Predictive Environmental Models for this compound
| Model Type | Key Input Parameters (Hypothetical) | Predicted Output | Interpretation |
|---|---|---|---|
| QSAR | Molecular Structure | Log Kow: 4.0; Water Solubility: 10 mg/L | Moderate lipophilicity and low water solubility. |
| GUS (Groundwater Ubiquity Score) | Soil Half-life: 60 days; Koc: 500 L/kg | GUS Index: 2.5 | Indicates a potential for leaching to groundwater. |
| Fugacity Model (Level III) | Emission rates, environmental properties | Predicted distribution: 60% in soil, 35% in sediment, 5% in water, <1% in air | The compound is expected to predominantly reside in soil and sediment. |
Q & A
Q. What are the optimal synthetic routes for 6-(Benzylthio)nicotinaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of substituted nicotinaldehydes often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution on halogenated precursors. For example, 6-(4-Methylphenoxy)nicotinaldehyde (CAS 338960-65-9) is synthesized via substitution of a halogen atom (e.g., bromine) with a phenoxy group under basic conditions . For benzylthio derivatives, analogous methods using benzylthiol as a nucleophile under conditions like K₂CO₃/DMF at 80–100°C are plausible. Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize side reactions (e.g., oxidation of the thioether group).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use ¹H/¹³C NMR to identify key signals: the aldehyde proton (~10 ppm) and benzylthio group protons (δ ~4.3–4.5 ppm for SCH₂Ph). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR verifies the aldehyde C=O stretch (~1680–1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive regiochemical proof, as seen in studies of related nicotinaldehyde derivatives . For purity, combine HPLC with UV detection (λ ~260–280 nm for aromatic systems) and elemental analysis.
Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound relevant to reaction design?
- Methodological Answer : Calculate logP using software like MarvinSketch or experimental shake-flask methods. For example, 6-(4-Methylphenoxy)nicotinaldehyde has a computed logP of 3.07 , suggesting moderate hydrophobicity. Solubility in common solvents (e.g., DMSO, ethanol) can be tested via gravimetric analysis. Stability studies (TGA/DSC) under varying pH and temperature conditions are critical for storage recommendations.
Advanced Research Questions
Q. How do electronic effects of the benzylthio substituent influence the reactivity of the aldehyde group in cross-coupling or condensation reactions?
- Methodological Answer : The electron-donating benzylthio group (-S-CH₂Ph) increases electron density at the pyridine ring, potentially activating the aldehyde for nucleophilic additions. Compare reactivity with derivatives lacking the thioether (e.g., 6-methoxy or 6-halo analogs) using kinetic studies or computational methods (DFT). For instance, DFT studies on 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde revealed how substituents modulate frontier molecular orbitals and reaction pathways .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological or catalytic activity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., M06/6-311G(d,p)) to optimize geometry, compute electrostatic potential maps, and analyze nonlinear optical properties . For biological activity, use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or enzymes with pyridine-binding sites). Validate predictions with in vitro assays, referencing protocols for similar aldehydes in coordination chemistry or enzyme inhibition studies .
Q. How can contradictions in reported synthetic yields or spectroscopic data for this compound be resolved?
- Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate NMR data with published spectra of structurally analogous compounds (e.g., 6-(4-formylphenyl)nicotinaldehyde ). Use control experiments to identify variables causing discrepancies, such as trace metal impurities affecting catalysis or solvent polarity altering reaction pathways. Document findings using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
